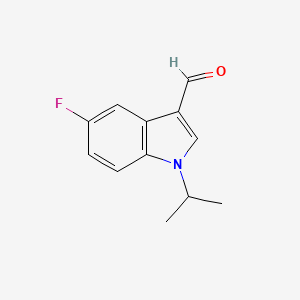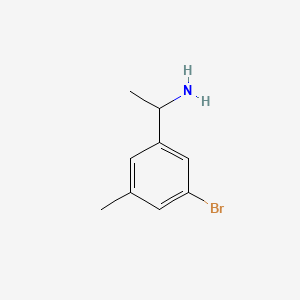![molecular formula C13H12ClNO2 B1407371 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride CAS No. 1824548-00-6](/img/structure/B1407371.png)
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride
説明
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is a chemical compound . It is often used in scientific research due to its diverse applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo diazepin-11-one derivatives were prepared .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo[b,e][1,4]dioxepin ring . The molecular weight is 213.23, and the molecular formula is C13 H11 N O2 .科学的研究の応用
Palladium-mediated Synthesis
Research by Beccalli et al. (2005) introduced a palladium-mediated approach for synthesizing dibenzo[b,e][1,4]diazepines and benzopyrido-analogues. This method utilizes an intramolecular amination process, showcasing a novel synthetic route toward these complex structures, which could be foundational for developing compounds with potential therapeutic applications (Beccalli, Broggini, Paladino, & Zoni, 2005).
Tandem Reduction-Lactamization
Bunce and Schammerhorn (2006) described efficient syntheses of dibenz[b,f][1,4]oxazepin-11(10H)-one and related compounds using a tandem reduction-lactamization sequence. These syntheses are notable for their high yields and the simplicity of the precursor steps, which could simplify the production of these heterocyclic compounds for further research or drug development (Bunce & Schammerhorn, 2006).
Photonic Biosensor Applications
Kalantzi et al. (2021) explored the synthesis of hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin for the development of selective single-standard DNA (ssDNA) aptamers. These aptamers are aimed at photonic biosensor applications, indicating the compound's potential in environmental monitoring and health implications related to dioxin exposure (Kalantzi et al., 2021).
Radical Addition/Cyclization for Bioactive Compounds
Yuan et al. (2022) developed a Fe(acac)2/TBHP-promoted radical cascade process for synthesizing potentially bioactive dibenzo[b,e][1,4]diazepine-11-carboxylates and dibenzo[b,e][1,4]diazepine-11-carboxamides. This methodology showcases a broad substrate scope and good functional group compatibility, highlighting the versatility of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride derivatives in medicinal chemistry research (Yuan et al., 2022).
作用機序
Target of Action
The primary targets of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride are reactive oxygen species, specifically hydroxyl radicals and superoxide . These radicals are highly reactive and can cause oxidative damage to cells and tissues. By targeting these radicals, this compound plays a crucial role in protecting the body from oxidative stress .
Mode of Action
This compound interacts with its targets by scavenging the hydroxyl radicals and superoxide. The compound follows the formal hydrogen transfer (FHT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . These mechanisms allow this compound to neutralize the reactive oxygen species, thereby preventing them from causing oxidative damage .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to oxidative stress. By scavenging the hydroxyl radicals and superoxide, the compound disrupts the pathways that lead to oxidative damage . This results in a decrease in oxidative stress, which can have downstream effects on various biological processes, including inflammation, aging, and cell death .
Pharmacokinetics
The compound’s effectiveness in scavenging reactive oxygen species suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in oxidative damage. By scavenging reactive oxygen species, the compound prevents these species from reacting with cellular components, such as lipids, proteins, and DNA . This can protect cells and tissues from oxidative damage, which can contribute to various health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s radical scavenging activity may be affected by the presence of other antioxidants or pro-oxidants in the environment . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
特性
IUPAC Name |
6H-benzo[b][1,4]benzodioxepin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11;/h1-7H,8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVKHBEHLVFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



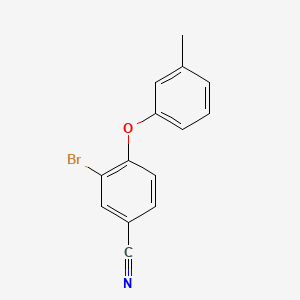
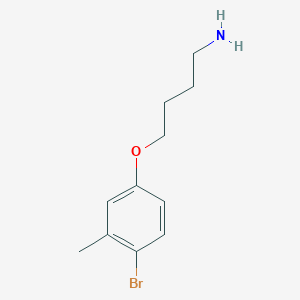

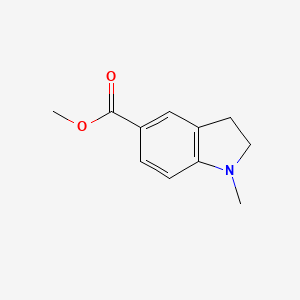
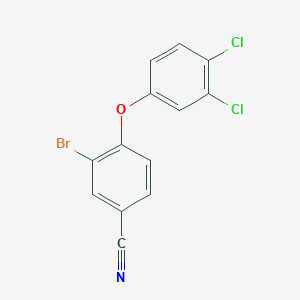

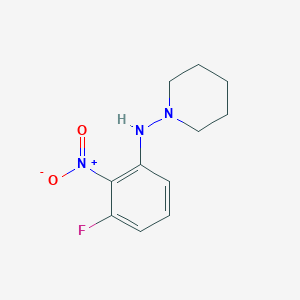
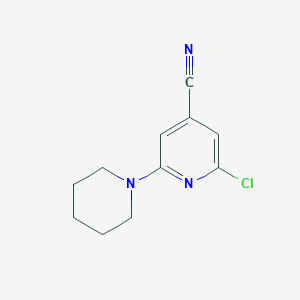
amine](/img/structure/B1407304.png)
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)
